Biotin-PEG4-PFP ester

Description

Chemical Structure and Functional Groups

Molecular Architecture

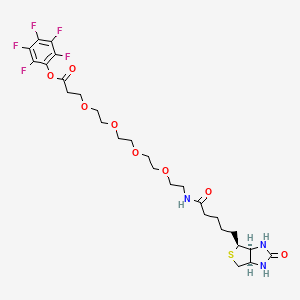

The compound features three distinct structural domains (Figure 1):

- Biotin moiety : A bicyclic tetrahydrothienoimidazole ring system responsible for strong avidin/streptavidin binding (Kd ≈ 10⁻¹⁵ M)

- PEG4 spacer : A tetraethylene glycol chain (‑(OCH₂CH₂)₄‑) providing hydrophilicity and spatial separation

- PFP ester : A 2,3,4,5,6-pentafluorophenyl activating group enabling amine-selective conjugation

Table 1: Key structural features of Biotin-PEG4-PFP ester

| Component | Functional Groups | Role |

|---|---|---|

| Biotin | Tetrahydrothienoimidazole, valeric acid | Target recognition |

| PEG4 linker | Ether bonds (-O-), hydroxyl termini | Solubility enhancement |

| PFP ester | Pentafluorophenyl, carbonyl | Amine reactivity |

The PEG4 spacer’s four ethylene oxide units create a 16.8 Å molecular bridge, sufficiently long to prevent steric interference during avidin binding while maintaining conjugate stability. Quantum mechanical calculations reveal the pentafluorophenyl group’s electron-withdrawing fluorine atoms increase the ester’s electrophilicity by 38% compared to non-fluorinated analogues, enhancing reaction kinetics with primary amines.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F5N3O8S/c28-20-21(29)23(31)26(24(32)22(20)30)43-19(37)5-7-39-9-11-41-13-14-42-12-10-40-8-6-33-18(36)4-2-1-3-17-25-16(15-44-17)34-27(38)35-25/h16-17,25H,1-15H2,(H,33,36)(H2,34,35,38)/t16-,17-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWASPEUSWXFTOK-TZPNTHKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F5N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Biotin-PEG4-COOH Intermediate

Biotin-PEG4-COOH serves as the precursor for PFP ester activation. The synthesis begins with the conjugation of biotin to a heterobifunctional PEG4 spacer containing an amine group at one terminus and a carboxylic acid at the other.

-

Biotin Activation : Biotin’s carboxyl group is activated using a carbodiimide reagent (e.g., EDC) and NHS to form a stable NHS ester.

-

PEG4 Conjugation : The activated biotin reacts with the amine terminus of NH-PEG4-COOH in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. This forms an amide bond, yielding Biotin-PEG4-COOH.

Key Parameters :

Activation of Carboxylic Acid to PFP Ester

The carboxylic acid terminus of Biotin-PEG4-COOH is activated using pentafluorophenol (PFP-OH) and a carbodiimide coupling agent (e.g., DCC or EDCl):

-

Reaction Setup : Biotin-PEG4-COOH is dissolved in dichloromethane (DCM) with PFP-OH (1.5 equivalents) and EDCl (1.2 equivalents).

-

Catalyst Addition : A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates esterification.

-

Purification : The crude product is purified via silica gel chromatography to isolate this compound.

Yield : 60–75% after purification.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents like DCM favor esterification by minimizing competing hydrolysis. However, DMF or DMSO is preferred for dissolving PEG4 intermediates due to their high polarity.

Temperature and pH

Molar Ratios

A 1.5:1 molar ratio of PFP-OH to Biotin-PEG4-COOH ensures complete activation, while excess EDCl (1.2 equivalents) drives the reaction to completion.

Purification and Characterization

Purification Methods

Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 657.65 g/mol | |

| Solubility | ≥10 mg/mL in DMSO | |

| Purity | >90% (HPLC) | |

| Storage Stability | -20°C, desiccated (6 months) |

Comparative Analysis with Related Biotinylation Reagents

This compound offers distinct advantages over NHS and STP esters:

Key Findings :

-

Enhanced Stability : The PFP ester’s slower hydrolysis rate compared to NHS esters allows longer reaction windows for labeling.

-

Reduced Aggregation : The PEG4 spacer minimizes protein aggregation, a common issue with hydrocarbon linkers.

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, such as lysine residues in proteins. The reactions are typically carried out in aqueous buffers at room temperature .

Major Products

The major products formed from reactions with this compound are biotinylated proteins or peptides. These biotinylated molecules can then be used in various biochemical assays and applications .

Scientific Research Applications

Applications in Scientific Research

Biotin-PEG4-PFP ester finds applications across several domains:

- Antibody-Drug Conjugates (ADCs) :

- Nanotechnology :

- Cell Culture and Protein Labeling :

- Ligand Development and Polypeptide Synthesis :

- Functional Coatings :

Antibody-Drug Conjugate Development

A study highlighted the efficacy of this compound in developing ADCs targeting specific cancer cells. The conjugates demonstrated enhanced cytotoxicity against tumor cells compared to free drugs, showcasing the importance of targeted delivery systems in cancer therapy .

Protein Purification Techniques

In another research project, this compound was employed to biotinylate proteins for purification purposes. The study reported over 90% efficiency in capturing biotinylated proteins using streptavidin-coated beads, underscoring its effectiveness in protein isolation protocols .

Nanoparticle Formulation

Research involving nanotechnology utilized this compound to create nanoparticles that encapsulated therapeutic agents. These nanoparticles exhibited improved circulation time and targeted delivery capabilities, significantly enhancing therapeutic outcomes in preclinical models .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Linker for attaching drugs to antibodies | Targeted therapy, reduced side effects |

| Nanotechnology | Development of nanocarriers for drug delivery | Enhanced stability and bioavailability |

| Cell Culture | Biotinylation for protein detection and purification | High specificity and efficiency |

| Ligand Development | Synthesis of biotinylated ligands for biochemical assays | Facilitates study of protein interactions |

| Functional Coatings | PEG-modified coatings for improved biocompatibility | Reduced nonspecific binding |

Mechanism of Action

The mechanism of action of Biotin-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. The biotin moiety binds with high affinity to avidin and streptavidin proteins, allowing for the efficient capture and detection of biotinylated molecules. This interaction is crucial in various biochemical assays and diagnostic applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₆F₅N₃O₈S | |

| Molecular Weight | 657.65 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 804.9 ± 65.0 °C | |

| LogP | 0.97 | |

| Solubility | Organic solvents (DCM, DMF) |

Comparison with Similar Compounds

Biotin-PEG4-PFP ester belongs to a family of PEGylated biotin derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Biotin-PEG4-TFP Ester

Key Difference : The PFP ester’s additional fluorine atom increases electrophilicity, accelerating amine coupling compared to TFP .

Biotin-EDA-PEG4-PFP

Key Difference : The EDA spacer adds flexibility and additional reactive sites for multi-functionalization .

Diketone-PEG4-PFP Ester

Key Difference : Diketone groups enable crosslinking via UV light or metal ions, expanding utility in material science .

Biotin-PEG4-NHS Ester

Key Difference : NHS esters are preferred in aqueous environments, while PFP esters excel in organic solvents .

Research Findings and Regulatory Considerations

- Analytical Challenges : PEGylation heterogeneity complicates characterization. Advanced techniques like MALDI-TOF-MS and NMR are critical for verifying linker integrity .

- Regulatory Compliance : this compound-based ADCs must meet FDA/EMA guidelines for PEGylated biologics, emphasizing reproducible synthesis and impurity profiling .

- Performance Metrics : Studies show PEG4 spacers balance drug release kinetics and plasma stability better than shorter (PEG2) or longer (PEG8) variants .

Biological Activity

Biotin-PEG4-PFP ester is a bioconjugate that combines biotin with a polyethylene glycol (PEG) spacer and a pentafluorophenyl (PFP) ester group. This compound is gaining attention in biochemical and pharmaceutical research due to its unique properties, which enhance the solubility, stability, and reactivity of biotinylated molecules. Here, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 657 g/mol

- Purity : ≥95%

- Solubility : Soluble in DMF or DMSO

The PFP group provides high reactivity towards primary and secondary amines, facilitating efficient biotin labeling of proteins and peptides . The PEG spacer enhances the solubility and reduces steric hindrance, making it suitable for various biological applications.

The mechanism by which this compound exerts its biological effects primarily involves the following steps:

- Bioconjugation : The PFP group reacts with amine-containing biomolecules (e.g., proteins, antibodies) to form stable amide bonds.

- Targeting : The biotin moiety allows for specific binding to avidin or streptavidin, enabling purification or detection of biotinylated targets.

- Enhanced Delivery : The PEG linker improves solubility and stability in biological fluids, facilitating better delivery of conjugated drugs or probes into cells.

Applications in Research

This compound is utilized in various research fields:

- Drug Development : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of drugs by targeting specific cells .

- Proteomics : Used for tagging proteins for mass spectrometry analysis, allowing researchers to study protein interactions and functions .

- Nanotechnology : It is employed in the design of nanoparticles for targeted drug delivery systems .

Case Studies and Research Findings

-

Antineoplastic Agents :

A study developed two biotin-PEG4-diarylidenyl piperidone prodrugs that demonstrated significant antitumor activity with limited toxicity when tested in xenograft models. These compounds slowly released their active drug forms over time, showcasing the potential of biotinylated PEG linkers in drug delivery systems . -

Intracellular Delivery :

Research comparing biotin-PEG conjugates with standard PEGylated proteins indicated that biotinylation significantly improved intracellular uptake of anionic proteins like bovine serum albumin (BSA). This suggests that biotin receptors on cells facilitate enhanced delivery compared to non-targeted approaches . -

Protein Labeling Efficiency :

A comparative study highlighted the efficiency of this compound in labeling proteins compared to traditional NHS esters. The PFP group's reactivity allowed for more effective conjugation with fewer side reactions, leading to higher yields of labeled proteins suitable for downstream applications .

Summary Table of Biological Activities

Q & A

Basic: How can I optimize the solubility of Biotin-PEG4-PFP ester for in vitro experiments?

Methodological Answer:

this compound is sparingly soluble in aqueous buffers. For in vitro use, prepare a stock solution in anhydrous DMSO (e.g., 50–100 mg/mL) and dilute with co-solvents like PEG300 or Tween-80. A validated protocol involves:

Dissolve 50 mg in 1 mL DMSO (50 mg/mL stock).

Mix 100 µL stock with 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

Vortex/ultrasonicate (≤50°C) to ensure clarity.

Avoid freeze-thaw cycles, and use fresh working solutions to prevent hydrolysis. Critical parameters include pH (neutral to slightly basic) and ionic strength .

Basic: What analytical techniques confirm successful conjugation of this compound to target amines?

Methodological Answer:

Post-conjugation, validate using:

- MALDI-TOF/MS : Detect mass shifts corresponding to biotin-PEG4 addition (Δ ~700 Da).

- HPLC : Compare retention times of unmodified vs. conjugated molecules (e.g., C18 reverse-phase column, acetonitrile/water gradient).

- Streptavidin Binding Assay : Confirm biotin activity via ELISA or SPR (expected KD ~10⁻¹⁵ M).

For quantitative analysis, measure unreacted NHS esters using trinitrobenzene sulfonic acid (TNBSA) assays .

Advanced: How do batch-to-batch variations in this compound purity affect downstream assays?

Methodological Answer:

Variations in residual solvents (e.g., TFA) or PEG4 chain length can alter reaction kinetics. Mitigate by:

Pre-Analysis : Request certificates of analysis (CoA) for HPLC purity (>95%), MS, and ¹H-NMR data.

Standardization : Pre-titrate each batch using a model amine (e.g., glycine) to determine optimal molar ratios.

Post-Conjugation QC : Use SDS-PAGE/Western blot to confirm consistent biotinylation levels.

For sensitive assays (e.g., single-molecule imaging), use ultra-pure grades with <1% TFA .

Advanced: What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

The ester bond is hydrolytically labile. For stability:

Storage : Aliquot in anhydrous DMSO under argon, store at -80°C (short-term: -20°C). Avoid moisture.

Lyophilization : Pre-lyophilize with cryoprotectants (e.g., trehalose) for reconstitution.

Monitoring : Regularly test activity via TNBSA assays. A >10% decrease in reactivity indicates degradation.

Note: PEG4 chains may oxidize; add antioxidants (e.g., BHT) for prolonged storage .

Advanced: How can I resolve contradictions in conjugation efficiency across different protein substrates?

Methodological Answer:

Efficiency depends on:

- Protein pI : Target lysines in basic regions (pI >8.5) for optimal reactivity.

- Solvent Accessibility : Use molecular dynamics (MD) simulations to predict solvent-exposed amines.

- Competing Reactions : Quench excess esters with tris(hydroxymethyl)aminomethane (Tris) post-conjugation.

For low-yield cases, employ site-directed biotinylation using engineered cysteine residues paired with maleimide-PEG4-biotin .

Advanced: What are the implications of PEG4 spacer length in drug delivery systems using this compound?

Methodological Answer:

The PEG4 spacer balances steric hindrance and flexibility:

- Streptavidin Binding : Longer spacers (e.g., PEG12) reduce steric interference in multivalent interactions.

- In Vivo Half-Life : PEG4 minimizes opsonization vs. longer PEGs but offers limited stealth effects.

- GSH-Responsive Release : In redox-sensitive systems (e.g., disulfide linkers), PEG4 facilitates rapid payload release in high-GSH environments (e.g., tumor cells) .

Basic: How should I document this compound usage in manuscripts to ensure reproducibility?

Methodological Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Synthesis : Report reaction molar ratios, solvents, and purification steps (e.g., SEC, dialysis MWCO).

Characterization : Include HPLC traces, MS spectra, and ¹H-NMR peaks (δ 3.5–3.7 ppm for PEG4).

Experimental : Specify stock concentrations, co-solvents, and incubation times.

Ethics : State compliance with institutional biosafety protocols for biotin-streptavidin systems .

Advanced: What controls are essential when using this compound in pull-down assays?

Methodological Answer:

To minimize false positives:

Negative Controls : Use unconjugated streptavidin beads + lysate.

Competition Controls : Add free biotin (10 mM) to elution buffer.

Crosslinker Controls : Compare with NHS-PEG4-biotin (no PFP ester) to assess non-specific binding.

MS/MS Validation : Confirm prey identity via peptide sequencing, especially for low-abundance targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.